molecular formula C22H26N8O2S2 B14097827 3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione

3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione

Cat. No.: B14097827
M. Wt: 498.6 g/mol
InChI Key: PASSSGCRHWJADT-UHFFFAOYSA-N
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Description

3-methyl-7-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Alkylation: The thiadiazole derivative is then alkylated with a suitable alkyl halide to introduce the propyl chain.

    Formation of the purine ring: The purine ring is synthesized separately, typically starting from a pyrimidine derivative and undergoing cyclization reactions.

    Coupling: The thiadiazole and purine derivatives are coupled using a suitable coupling reagent, such as a carbodiimide.

    Introduction of the piperazine ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups in the purine ring.

    Substitution: Nucleophilic substitution reactions can take place at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups can yield alcohols.

    Substitution: Substitution reactions can introduce various functional groups into the piperazine ring.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Studies: The compound can be used to study the interactions of purine derivatives with biological targets.

Medicine

Industry

    Material Science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism of action would depend on the specific biological context in which it is used. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

    Sildenafil: A phosphodiesterase inhibitor used to treat erectile dysfunction.

Uniqueness

3-methyl-7-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H26N8O2S2

Molecular Weight

498.6 g/mol

IUPAC Name

3-methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione

InChI

InChI=1S/C22H26N8O2S2/c1-15-25-26-22(34-15)33-14-6-9-30-17-18(27(2)21(32)24-19(17)31)23-20(30)29-12-10-28(11-13-29)16-7-4-3-5-8-16/h3-5,7-8H,6,9-14H2,1-2H3,(H,24,31,32)

InChI Key

PASSSGCRHWJADT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCCCN2C3=C(N=C2N4CCN(CC4)C5=CC=CC=C5)N(C(=O)NC3=O)C

Origin of Product

United States

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